molecular formula C10H13ClF3N B13093726 N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride CAS No. 149225-51-4

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride

Cat. No.: B13093726
CAS No.: 149225-51-4
M. Wt: 239.66 g/mol
InChI Key: NLMOLXACSWKPHE-UHFFFAOYSA-N
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Description

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is a fluorinated secondary amine with a phenyl group and a trifluoromethyl substituent on the propylamine backbone. The hydrochloride salt form improves solubility for pharmacological use, a common strategy for amine-containing drugs .

Properties

CAS No.

149225-51-4

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8;/h2-6,9,14H,7H2,1H3;1H

InChI Key

NLMOLXACSWKPHE-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation and Etherification Route

This method involves the catalytic hydrogenation of a precursor amine followed by selective etherification to introduce the trifluoromethylphenoxy group.

  • Step 1: Preparation of 1-phenyl-3-N-methylaminopropane-1-ol

    • Starting from 2-benzoyl-N-benzyl-N-methylethylamine, catalytic hydrogenation is performed using Pt/C or Pd-Pt/C catalysts.
    • Conditions: Hydrogen gas pressure at 5 bar, temperature 50 °C, solvent ethanol or ethyl acetate.
    • Yield: Approximately 85% theoretical yield of 1-phenyl-3-N-methylaminopropane-1-ol.
    • Workup includes cooling the reaction mixture to 5-10 °C to crystallize the product, followed by filtration and vacuum drying.
  • Step 2: Etherification

    • The 1-phenyl-3-N-methylaminopropane-1-ol is reacted with 1-chloro-4-trifluoromethylbenzene in N-methylpyrrolidone (NMP).
    • Base: Potassium t-butoxide and potassium iodide as catalyst.
    • Conditions: 80 °C for 6 hours.
    • Workup involves aqueous extraction with toluene, washing, drying, and evaporation to yield the base compound.
    • The base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Summary Table 1: Hydrogenation and Etherification Route

Step Reagents/Catalysts Conditions Yield Notes
Hydrogenation Pt/C or Pd-Pt/C, H2 (5 bar) 50 °C, ethanol/ethyl acetate 85% theoretical Cooling to crystallize product
Etherification 1-chloro-4-trifluoromethylbenzene, K t-butoxide, KI 80 °C, NMP, 6 h High yield Extraction with toluene
Hydrochloride formation HCl (ethanolic solution) Ambient temperature Quantitative Salt recrystallization

Alkoxide-Mediated Nucleophilic Substitution in DMSO

This process involves direct nucleophilic substitution of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene under basic conditions.

  • Reaction Setup:

    • N-methyl-3-hydroxy-3-(phenyl)propylamine dissolved in dimethyl sulfoxide (DMSO).
    • Alkaline metal hydroxide (sodium hydroxide or potassium hydroxide) added in molar excess (~30% or more).
    • Tetrabutylammonium bromide used as a phase transfer catalyst.
    • Reaction temperature maintained between 80 °C and 110 °C.
    • Reaction time: 4 to 20 hours depending on scale and conditions.
  • Workup:

    • After reaction completion, the mixture is cooled.
    • Aqueous sodium chloride solution is added.
    • Organic extraction with toluene performed.
    • Organic layer washed, dried, and evaporated.
    • The crude product is converted to hydrochloride salt by treatment with ethanolic hydrogen chloride.
    • Recrystallization from diisopropyl ether yields the pure hydrochloride salt.
  • Yields:

    • Reported yields up to 88% for the hydrochloride salt.

Summary Table 2: Alkoxide-Mediated Substitution Route

Parameter Details
Solvent Dimethyl sulfoxide (DMSO)
Base NaOH or KOH (molar excess ≥30%)
Catalyst Tetrabutylammonium bromide
Temperature 80–110 °C
Reaction Time 4–20 hours
Extraction Solvent Toluene
Yield Up to 88% (hydrochloride salt)
Purification Recrystallization from diisopropyl ether

Comparison and Advantages

Aspect Hydrogenation & Etherification Route Alkoxide-Mediated Substitution Route
Starting Materials 2-benzoyl-N-benzyl-N-methylethylamine N-methyl-3-hydroxy-3-(phenyl)propylamine
Catalysts Pt/C or Pd-Pt/C None (phase transfer catalyst used)
Reaction Conditions Moderate temperature, hydrogen pressure Elevated temperature, basic conditions
Reaction Time Several hours 4–20 hours
Yield High (~85% intermediate, near quantitative final) High (up to 88%)
Industrial Suitability Good, avoids cyanobromide demethylation Simple, safe, cost-effective
Key Advantages Avoids complex demethylation steps Uses cheap bases, scalable
  • The hydrogenation route avoids hazardous N-demethylation steps involving cyanobromide, improving safety and economics.
  • The alkoxide-mediated substitution is noted for simplicity, safety, and use of inexpensive reagents, making it suitable for industrial scale.
  • Both methods yield the hydrochloride salt with high purity and yield, critical for pharmaceutical applications.
  • Reaction parameters such as temperature, base molar excess, and solvent choice significantly influence yield and purity.
  • The trifluoromethyl group introduction via nucleophilic substitution is efficient under these conditions, contrasting with earlier methods requiring prolonged heating and yielding lower product amounts.

The preparation of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is effectively achieved via two main synthetic strategies: catalytic hydrogenation followed by selective etherification, and alkoxide-mediated nucleophilic substitution in DMSO. Both methods provide high yields and purity, with the latter offering a simpler and more cost-effective industrial process. These preparation methods are supported by detailed patent disclosures and industrial synthesis data, ensuring their reliability and applicability in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Applications

1. Selective Serotonin Reuptake Inhibition

One of the primary applications of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is its function as a selective serotonin reuptake inhibitor (SSRI). Research has demonstrated that this compound, also referred to as Lilly 110140, effectively inhibits the uptake of serotonin (5-HT) in synaptosomes derived from rat brains. The inhibitory constants (Ki values) for serotonin, norepinephrine (NE), and dopamine are reported as follows:

Neurotransmitter Ki Value (M)
Serotonin5.5×1085.5\times 10^{-8}
Norepinephrine9.5×1069.5\times 10^{-6}
Dopamine1.3×1051.3\times 10^{-5}

This selective inhibition indicates that this compound may have therapeutic potential for treating mood disorders by enhancing serotonergic activity without significantly affecting norepinephrine uptake in vivo .

2. Comparison with Other SSRIs

In comparative studies with other SSRIs like chlorimipramine, Lilly 110140 exhibited similar efficacy in vitro for serotonin uptake inhibition but differed in its effects on norepinephrine uptake. Unlike traditional tricyclic antidepressants, it did not inhibit NE uptake in the heart, suggesting a potentially favorable side effect profile .

Chemical Synthesis Applications

1. Synthesis of Fluoxetine

This compound is also involved in the synthesis of fluoxetine hydrochloride, a well-known antidepressant marketed as Prozac. The synthesis process involves several steps:

  • Starting Material : The compound is synthesized from 2-benzoyl-N-benzyl-N-methylethylamine.
  • Hydrogenation : This precursor undergoes catalytic hydrogenation to yield 1-phenyl-3-(N-methylamino)-propane-1-ol.
  • Etherification : The resulting alcohol is then etherified using p-chlorobenzotrifluoride to form N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine.

This synthetic route is notable for its efficiency and high yield compared to previous methods that required more complex reactions and longer processing times .

Cosmetic Applications

Emerging research suggests potential applications of this compound in cosmetic formulations. The compound's properties may be leveraged for creating products that require effective delivery systems for active ingredients or stabilization against environmental factors.

1. Polymer Integration

The integration of this compound into polymeric systems can enhance the stability and efficacy of cosmetic products. For instance, polymers can be used to encapsulate active ingredients derived from this compound to improve skin penetration and release profiles .

Mechanism of Action

The mechanism of action of N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Fluorinated Amines and Hydrochloride Salts

  • 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride () :
    This compound shares the propylamine backbone and hydrochloride salt but lacks the phenyl and trifluoromethyl groups. The chlorine substituent may confer different reactivity (e.g., nucleophilic substitution), whereas the trifluoromethyl group in the target compound likely enhances electron-withdrawing effects and steric bulk, impacting receptor binding .

  • 3-(3,3-Dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium Chloride () :
    This benzo-thiophene derivative includes a phenyl group and quaternary ammonium structure. Unlike the target compound, it lacks fluorine substituents, which reduces its metabolic resistance to oxidative degradation. The rigid aromatic system may limit conformational flexibility compared to the target’s propylamine chain .

N-Methylated Amines in CNS-Active Drugs

  • MDMA (3,4-Methylenedioxymethamphetamine) (): MDMA, a phenethylamine derivative, shares the N-methylamine group but features a methylenedioxy-substituted phenyl ring.
  • N-Methyl-3,4-methylenedioxy-6-oxomorphinan () :
    This opioid analog contains a morphinan core with N-methylation. The target compound’s simpler propylamine structure lacks the fused ring system, reducing µ-opioid receptor affinity but possibly enabling selectivity for other targets (e.g., adrenergic receptors) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Chloro-N,N-dimethylpropane-1-amine HCl MDMA
Molecular Weight ~245.7 (estimated) 158.07 193.25
LogP (Lipophilicity) High (due to CF₃ and phenyl) Moderate (Cl substituent) Moderate (CH₃ group)
Metabolic Stability High (CF₃ resists oxidation) Low (Cl may undergo substitution) Low (demethylation)
Receptor Targets Potential adrenergic/serotonergic Alkylating agent Serotonin transporters

Biological Activity

N-Methyl-3,3,3-trifluoro-1-phenyl-2-propylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a trifluoromethyl group, a phenyl ring, and a propylamine structure. These elements contribute to its lipophilicity, enhancing its interaction with biological targets. The molecular formula is C17H18F3NHClC_{17}H_{18}F_3N\cdot HCl with a molecular weight of approximately 189.18 g/mol.

Research indicates that this compound interacts with various molecular targets, particularly receptors involved in neurotransmitter uptake. The compound has been shown to inhibit the uptake of serotonin (5-HT), norepinephrine (NE), and dopamine in synaptosomes, suggesting its role as a selective serotonin reuptake inhibitor (SSRI) similar to fluoxetine .

Key Findings on Biological Activity

  • Serotonin Uptake Inhibition : Studies demonstrate that the compound competitively inhibits serotonin uptake with a Ki value of 5.5×108M5.5\times 10^{-8}M, indicating strong affinity for the serotonin transporter .
  • Selectivity : Compared to other compounds like chlorimipramine, this compound shows greater selectivity for serotonin over norepinephrine uptake .
  • Potential Therapeutic Applications : Due to its mechanism as an SSRI, this compound may be explored for treating conditions such as depression and anxiety disorders.

Table 1: Biological Activity Overview

Activity TypeTargetInhibition Ki ValueReference
Serotonin Uptake5-HT Transporter5.5×108M5.5\times 10^{-8}M
Norepinephrine UptakeNE Transporter9.5×106M9.5\times 10^{-6}M
Dopamine UptakeDA Transporter1.3×105M1.3\times 10^{-5}M

Case Study: Comparative Analysis with Fluoxetine

A comparative analysis between this compound and fluoxetine reveals similarities in their pharmacological profiles. Both compounds exhibit potent inhibition of serotonin reuptake; however, the former shows enhanced selectivity towards serotonin without significantly affecting norepinephrine levels in vivo .

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